Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate
Description
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate is a pyrrolidine-derived compound featuring a hydroxyl group at the 4-position, a methyl ester at the 2-position, and a 3,3,3-trifluoro-2-hydroxypropyl substituent at the 1-position.
Properties
IUPAC Name |
methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO4/c1-17-8(16)6-2-5(14)3-13(6)4-7(15)9(10,11)12/h5-7,14-15H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMVPOHBJFJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1CC(C(F)(F)F)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common approach is the cyclization of appropriate amino acids or their derivatives under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents, while the hydroxyl group can be introduced through hydroxylation reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the trifluoromethyl group.
Substitution: The pyrrolidine ring can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable reagent in the development of pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery.
Medicine: Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate is being investigated for its therapeutic potential. It may serve as a precursor for the development of new drugs targeting diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymer synthesis.
Mechanism of Action
The mechanism by which Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (compound 14{4,5} ), a structurally related pyrrolidine derivative documented in . Key similarities and differences are summarized below:
Table 1: Structural and Spectroscopic Comparison
Key Observations
The methyl ester in the target compound may confer greater metabolic stability compared to the carboxylic acid in 14{4,5}, which is prone to ionization under physiological conditions.
Synthetic and Analytical Considerations: Compound 14{4,5} was synthesized with a 68% yield and >99% purity, suggesting robust methodology that could inform the synthesis of the target compound . FTIR and MS data for 14{4,5} highlight diagnostic peaks for urea (1675 cm⁻¹) and trifluoromethyl (1321 cm⁻¹) groups, which are relevant for characterizing analogous groups in the target compound .
Crystallographic and Computational Tools :
- Software such as SHELXL () and Mercury () are critical for resolving and comparing molecular geometries, packing patterns, and intermolecular interactions in such compounds .
- WinGX/ORTEP () enables visualization of anisotropic displacement parameters, aiding in the analysis of steric effects induced by bulky substituents like trifluoromethyl groups .
Biological Activity
Methyl 4-hydroxy-1-(3,3,3-trifluoro-2-hydroxypropyl)pyrrolidine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article discusses its biological activity, including relevant research findings, case studies, and data tables that summarize its effects and mechanisms.
Chemical Structure and Properties
The compound is characterized by its unique trifluoromethyl and hydroxypropyl groups attached to a pyrrolidine ring. Its chemical formula is , and it exhibits properties that may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in signaling pathways. The presence of the pyrrolidine moiety suggests potential interactions with neurotransmitter receptors, while the trifluoromethyl group may enhance lipophilicity and membrane permeability.
Antimicrobial Properties
Recent studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, a study highlighted the antibacterial efficacy of pyrrole-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 0.125 µg/mL compared to standard antibiotics like vancomycin . Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties. Research on related pyrrolidine derivatives has indicated their ability to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial in inflammatory responses . This inhibition could be beneficial in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study tested various pyrrolidine derivatives against bacterial strains. The results showed that certain modifications increased their potency significantly. This compound's structural features suggest it could follow similar trends in enhancing antimicrobial activity.
- Inflammation Models : In vitro assays using macrophage cell lines demonstrated that certain pyrrolidine derivatives reduced nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This suggests a pathway through which this compound may exert anti-inflammatory effects.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
